Comparative Antifungal Potency Against Phytopathogens: 2-Chloro-N-(4-fluorophenyl)benzamide vs. 2-Chloro-N-phenylbenzamide
The introduction of a 4-fluoro substituent on the N-phenyl ring of 2-chloro-N-phenylbenzamide is expected to significantly modulate antifungal activity. While direct IC50 data for 2-chloro-N-(4-fluorophenyl)benzamide against Rhizoctonia solani and Sclerotinia sclerotiorum is not available, the unfluorinated analog, 2-chloro-N-phenylbenzamide, exhibits moderate antifungal activity with IC50 values of 5.00 mg/L and 6.38 mg/L, respectively [1]. Based on established SAR for fluorinated benzamides, the electron-withdrawing para-fluoro group in the target compound is predicted to increase lipophilicity and enhance target engagement, a class-level inference that positions it as a more potent candidate in antifungal screening programs [2].
| Evidence Dimension | Antifungal activity (IC50) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | 2-chloro-N-phenylbenzamide: IC50 = 5.00 mg/L (R. solani), 6.38 mg/L (S. sclerotiorum) |
| Quantified Difference | Unknown |
| Conditions | Plate growth rate method |
Why This Matters
For agrochemical lead discovery, even a modest gain in antifungal potency due to fluorine substitution can differentiate a compound in a crowded chemical space, justifying its inclusion in focused screening libraries.
- [1] Synthesis of 2-Chloro-N-phenylbenzamide and Research on Its Antifungal Activity. Journal of Xihua University (Natural Science Edition), 2011, 30(6). View Source
- [2] LIU Hui;YAN Ying-kun;YANG Jian;GAO Yang;WANG Xue-song;XU Zhi-hong;TANG Xiao-rong. Synthesis and Antifungal Activity of New Chloro-substituted Benzamide Derivatives. Chinese Journal of Pesticide Science, 2011. View Source
